4-Iodo-2-methylsulfanyl-pyridine
Description
4-Iodo-2-methylsulfanyl-pyridine is a substituted pyridine derivative featuring an iodine atom at the 4-position and a methylsulfanyl (-SMe) group at the 2-position. Pyridine derivatives are pivotal in medicinal chemistry and materials science due to their electronic versatility and role as intermediates in organic synthesis. The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making this compound valuable for constructing complex molecules .
Properties
CAS No. |
1193244-94-8 |
|---|---|
Molecular Formula |
C6H6INS |
Molecular Weight |
251.09 g/mol |
IUPAC Name |
4-iodo-2-methylsulfanylpyridine |
InChI |
InChI=1S/C6H6INS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 |
InChI Key |
BXKGNZLZIDHIFF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyridine and Pyrimidine Derivatives
| Compound Name | Core Structure | Substituents | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 4-Iodo-2-methylsulfanyl-pyridine | Pyridine | 4-Iodo, 2-methylsulfanyl | -I, -SMe | Drug intermediates, catalysis |
| 3-Iodo-4-methoxypyridine | Pyridine | 3-Iodo, 4-methoxy | -I, -OCH3 | Radiolabeling, agrochemicals |
| 4-Iodo-2-(methylthio)pyrimidine | Pyrimidine | 4-Iodo, 2-methylsulfanyl | -I, -SMe | Nucleotide analogs, inhibitors |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 2-Chloro, 6-methyl, 4-carboxylic acid | -Cl, -CH3, -COOH | Pharmaceutical synthesis |
| 5-Iodo-6-(4-methoxyphenyl)-2-phenylbenzo[f]isquinolin-1-yl)(phenyl)methanone | Spiro-fused pyridine | Multiple fused rings, 5-iodo, aryl groups | -I, -OCH3, -Ph | Anticancer agents, photovoltaics |
Key Observations:
- Core Structure : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) alters electronic density and reactivity. Pyrimidines are more electron-deficient, favoring nucleophilic substitution at iodinated positions compared to pyridines .
- Substituent Effects: Iodine Position: Para-iodo (4-position) in pyridines (e.g., this compound) facilitates regioselective coupling reactions, whereas meta-iodo (3-position) in 3-Iodo-4-methoxypyridine may sterically hinder reactions . Electron-Donating Groups: Methylsulfanyl (-SMe) is a stronger electron donor than methoxy (-OCH3), enhancing the pyridine ring’s nucleophilicity and altering redox potentials .
- Complexity : Spiro-fused derivatives (e.g., compound 43A from ) exhibit extended conjugation and rigid structures, enhancing binding to biological targets or semiconducting properties .
Table 2: Reactivity Comparison
| Compound | Halogen Reactivity | Cross-Coupling Efficiency | Stability Under Basic Conditions |
|---|---|---|---|
| This compound | High (I is a good leaving group) | Moderate to high | Stable (SMe resists hydrolysis) |
| 3-Iodo-4-methoxypyridine | Moderate (steric hindrance) | Low to moderate | Sensitive (OCH3 may demethylate) |
| 4-Iodo-2-(methylthio)pyrimidine | Very high (pyrimidine’s electron deficiency) | High | Less stable (prone to ring-opening) |
- Halogen Reactivity : Iodine in pyrimidines (e.g., 4-Iodo-2-(methylthio)pyrimidine) undergoes faster substitution due to the ring’s electron deficiency compared to pyridines .
- Stability : Methylsulfanyl groups enhance stability under basic conditions compared to methoxy groups, which may degrade via demethylation .
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